![molecular formula C15H14ClFN2O B2673073 2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide CAS No. 457925-58-5](/img/structure/B2673073.png)
2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide” is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a bisfluoro analog of modafinil . It is a eugeroic, which means it promotes wakefulness, and it is also a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of quinoline derivatives, which are nitrogen-containing bicyclic compounds, has been widely studied . The synthesis of these compounds often involves chemical modification of the quinoline nucleus, which results in improved therapeutic effects .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a chloro group, a fluoro group, an amino group, and an acetamide group . The presence of these functional groups can significantly influence the compound’s physical and chemical properties, as well as its biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, while the chloro and fluoro groups could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the chloro and fluoro groups could affect the compound’s polarity, solubility, and reactivity .Propriétés
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-10-2-4-11(5-3-10)19-15(20)9-18-12-6-7-14(17)13(16)8-12/h2-8,18H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWKMDKBMVCVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

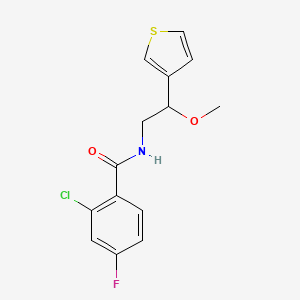
![2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2672992.png)
![4-[(1-Methylbenzimidazol-2-yl)methyl]aniline;dihydrochloride](/img/structure/B2672993.png)
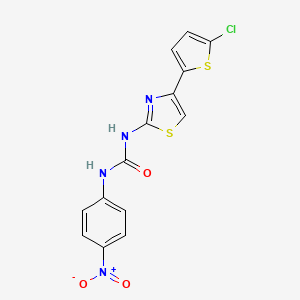
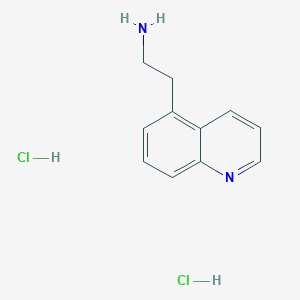
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2672996.png)
![3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B2672997.png)
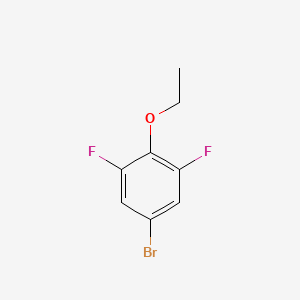
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2672999.png)
![N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2673000.png)
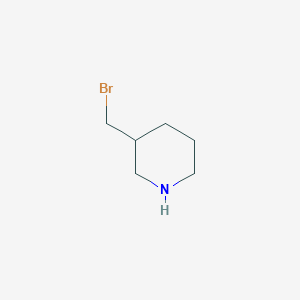
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2673002.png)
![(Z)-2-Cyano-3-[3-(difluoromethoxy)-4-methoxyphenyl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2673007.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2673011.png)